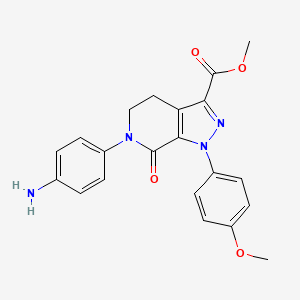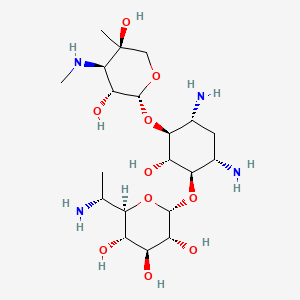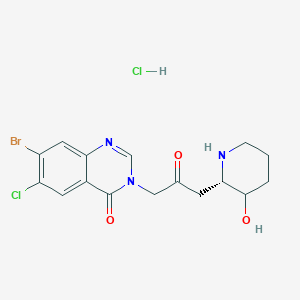
Apixaban Impurity 15
Overview
Description
Apixaban Impurity 15 is an impurity standard of Apixaban . Apixaban is an anticoagulant used to prevent blood clots and strokes .
Synthesis Analysis
The synthesis of Apixaban involves a process starting from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apixaban include the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . The mixture of 15 and 15’ is eliminated in the presence of Li2CO3/LiCl, yielding 16 and 16’ with a total yield of 90% .Scientific Research Applications
Oral Factor Xa Inhibitor in Venous Thromboembolism Treatment :
- Apixaban, an oral factor Xa inhibitor, is studied for its efficacy in treating venous thromboembolism. A fixed-dose regimen of apixaban alone was found to be noninferior to conventional therapy and associated with significantly less bleeding (Agnelli et al., 2013).
Development of HPLC Method for Apixaban Isomers :
- Research on the development of a high-performance liquid chromatography (HPLC) method for determining Apixaban isomers suggests a novel, precise, and accurate approach for this purpose. The method showed excellent correlation for Apixaban API and its isomeric impurities (Gosar et al., 2020).
Apixaban in Stroke Prevention :
- Apixaban's use for stroke prevention in nonvalvular atrial fibrillation is highlighted, showing its benefits over warfarin and aspirin in reducing the risk of stroke or systemic embolism without a significant increase in major bleeding (Hanna et al., 2014).
Tissue Distribution and Elimination in Rats :
- A study on rats explored the tissue distribution and elimination of Apixaban, indicating extensive distribution but limited transfer to fetal and brain tissues. It also highlighted significant secretion into rat milk (Wang et al., 2011).
In Vitro Antithrombotic and Antihemostatic Studies :
- In vitro properties of Apixaban were evaluated, demonstrating its potency and selectivity as a factor Xa inhibitor. The study found it effective in preventing experimental thrombosis while preserving hemostasis in rabbits (Wong et al., 2008).
Metabolic Drug-Drug Interaction Potential :
- Apixaban's metabolic drug-drug interaction potential was assessed, revealing minimal cytochrome P450 inhibition and indicating a low interaction potential with coadministered drugs (Wang et al., 2010).
Quantitative Determination of Apixaban Impurities :
- A novel method for the quantitative determination of potential impurities in Apixaban using RP-HPLC was developed, showing high accuracy and sensitivity (Tejas. G. J & Gowda. D. G, 2021).
Pharmacokinetics and Pharmacodynamics :
- Research on Apixaban's pharmacokinetics and pharmacodynamics in humans after oral administration highlighted its metabolism, disposition, and elimination, indicating its suitability as an oral inhibitor of factor Xa (Raghavan et al., 2009).
Mechanism of Action
Target of Action
Apixaban Impurity 15, like Apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, this compound can prevent the formation of blood clots.
Mode of Action
This compound interacts with its target, factor Xa, by binding to it in a selective and direct manner . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin generation and ultimately prevents the formation of fibrin, the main component of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting factor Xa, it disrupts the cascade, preventing the formation of thrombin and fibrin, and thereby inhibiting blood clot formation. The downstream effect of this action is a reduction in the risk of thromboembolic events such as stroke and deep vein thrombosis.
Pharmacokinetics
Apixaban exhibits linear pharmacokinetics with good bioavailability . It is an immediate-release form of a peroral drug with quick dissolution . These properties suggest that this compound may also have favorable pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH conditions can impact its stability, with the compound showing high degradability under both acidic and basic conditions . , suggesting that this compound might also exhibit similar behavior.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Apixaban Impurity 15 plays a role in biochemical reactions primarily as a degradation product of apixaban. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions can include enzyme inhibition or activation, which can affect the overall metabolism of apixaban and its impurities .
Cellular Effects
This compound can influence various types of cells and cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, this compound can indirectly affect platelet aggregation and thrombin generation, which are essential for clot formation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. It binds to factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and clot formation. Additionally, this compound may undergo metabolic transformations, such as hydroxylation and sulfation, which can further influence its activity and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It has been observed that this compound is stable under photolytic, thermolytic, and oxidative conditions but degrades under hydrolytic conditions. This degradation can lead to the formation of multiple degradation products, which can have varying effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antithrombotic efficacy without significant adverse effects. At higher doses, it can cause toxic or adverse effects, such as prolonged bleeding times and impaired hemostasis. These dosage-dependent effects are crucial for determining the safe and effective use of apixaban and its impurities .
Metabolic Pathways
This compound is involved in several metabolic pathways, including O-demethylation, hydroxylation, and sulfation. These metabolic transformations are primarily mediated by cytochrome P450 enzymes, such as CYP3A4/5. The resulting metabolites can have different pharmacological activities and contribute to the overall metabolic profile of apixaban .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation in specific tissues, affecting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in drug metabolism and cellular respiration .
Properties
IUPAC Name |
methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRGILKTSJQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)
![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)
